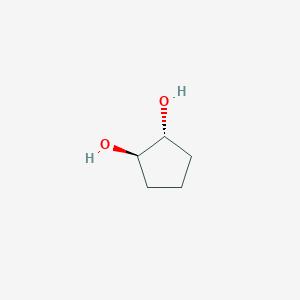

trans-1,2-Cyclopentanediol

Description

The exact mass of the compound trans-1,2-Cyclopentanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15389. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-1,2-Cyclopentanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1,2-Cyclopentanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVOSERVUCJNPR-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923980, DTXSID501311584 | |

| Record name | (1R,2R)-1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 54-56 deg C; [Aldrich MSDS] | |

| Record name | trans-Cyclopentane-1,2-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5057-99-8, 930-46-1 | |

| Record name | trans-1,2-Cyclopentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5057-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Cyclopentanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R,2R)-1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclopentane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-cyclopentane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-1,2-Cyclopentanediol synthesis from cyclopentene

An In-depth Technical Guide to the Synthesis of trans-1,2-Cyclopentanediol from Cyclopentene

Introduction

trans-1,2-Cyclopentanediol is a valuable vicinal diol used as a chiral building block and intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. Its stereochemistry makes it a crucial precursor in asymmetric synthesis. The most common and reliable method for synthesizing this compound is through the anti-dihydroxylation of cyclopentene. This process typically involves a two-step reaction sequence: the epoxidation of the cyclopentene double bond, followed by the acid-catalyzed hydrolysis of the resulting epoxide intermediate. This guide provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of trans-1,2-cyclopentanediol.

Reaction Mechanism: Epoxidation and Acid-Catalyzed Ring Opening

The conversion of cyclopentene to trans-1,2-cyclopentanediol is a stereospecific reaction that proceeds in two distinct stages:

-

Epoxidation of Cyclopentene : In the first step, cyclopentene is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form cyclopentene oxide.[1][2] This reaction is a concerted syn-addition, where the oxygen atom is delivered to the same face of the double bond, resulting in a cyclic ether known as an epoxide or oxirane.[2][3][4]

-

Acid-Catalyzed Hydrolysis : The second step is the ring-opening of the epoxide. In the presence of an acid catalyst (e.g., H₃O⁺), the oxygen atom of the epoxide is protonated, making the ring more susceptible to nucleophilic attack.[4][5] A water molecule then acts as a nucleophile and attacks one of the electrophilic carbon atoms of the protonated epoxide.[5][6] This attack occurs via an Sₙ2 mechanism from the side opposite the epoxide's oxygen atom (backside attack).[5][6] This inversion of stereochemistry at the site of attack leads to the formation of the trans diol product.[4][6]

References

- 1. homework.study.com [homework.study.com]

- 2. bartleby [bartleby.com]

- 3. Solved The mechanism for the epoxidation of cyclopentene | Chegg.com [chegg.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Anti Dihydroxylation of Alkenes - Chad's Prep® [chadsprep.com]

In-Depth Technical Guide to the Physical Properties of trans-1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Cyclopentanediol is a cyclic diol of significant interest in organic synthesis, particularly as a chiral building block and auxiliary in the development of pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the key physical characteristics of trans-1,2-cyclopentanediol, detailed experimental protocols for their determination, and an illustration of its application in stereoselective synthesis.

Core Physical and Chemical Properties

trans-1,2-Cyclopentanediol is a white to light yellow crystalline solid at room temperature. Its structure, consisting of a five-membered ring with two hydroxyl groups in a trans configuration, dictates its physical behavior, including its melting point, boiling point, and solubility.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [1][2][3] |

| Molecular Weight | 102.13 g/mol | [1][2][3] |

| CAS Number | 5057-99-8 | [1][2][3] |

| Melting Point | 54-56 °C | [1][3] |

| Boiling Point | 136 °C at 21.5 mmHg | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

Solubility Profile

While qualitative data indicates that trans-1,2-cyclopentanediol is soluble in water and ethanol, specific quantitative solubility data in common organic solvents is not extensively available in the public domain.[5] The presence of two polar hydroxyl groups suggests good solubility in polar protic solvents. A detailed experimental protocol for the quantitative determination of its solubility is provided in the experimental section.

| Solvent | Qualitative Solubility |

| Water | Soluble |

| Ethanol | Soluble |

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of trans-1,2-cyclopentanediol.

| Spectroscopic Technique | Key Features and Data Source |

| ¹H NMR | Spectra available from commercial suppliers like Sigma-Aldrich.[6] |

| ¹³C NMR | Spectra available from commercial suppliers like Sigma-Aldrich.[6] |

| Infrared (IR) Spectroscopy | FTIR spectra (melt) are available, showing characteristic O-H and C-O stretching bands.[6] |

| Mass Spectrometry (MS) | GC-MS data is available, with the NIST library entry providing fragmentation patterns.[6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and determination of key physical properties of trans-1,2-cyclopentanediol are outlined below.

Synthesis of trans-1,2-Cyclopentanediol from Cyclopentene

This procedure involves the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis of the resulting epoxide.[7][8]

Materials:

-

Cyclopentene

-

meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst[8]

-

Dichloromethane (or another suitable solvent)

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Epoxidation: Dissolve cyclopentene in dichloromethane in a round-bottom flask. Cool the solution in an ice bath. Add m-CPBA portion-wise while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of cyclopentene.

-

Work-up (Epoxidation): Filter the reaction mixture to remove meta-chlorobenzoic acid. Wash the filtrate sequentially with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain cyclopentene oxide.

-

Hydrolysis: To the crude cyclopentene oxide, add a dilute aqueous solution of sulfuric acid. Stir the mixture vigorously at room temperature. The reaction can be monitored by TLC or GC-MS.

-

Work-up (Hydrolysis): Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude trans-1,2-cyclopentanediol can be purified by recrystallization or distillation under reduced pressure.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[9][10][11]

Materials:

-

Crude trans-1,2-cyclopentanediol

-

A suitable solvent or solvent pair (e.g., ethyl acetate/hexane)

-

Erlenmeyer flasks, hot plate, Büchner funnel, filter paper, vacuum flask

Procedure:

-

Solvent Selection: Choose a solvent in which trans-1,2-cyclopentanediol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a fluted filter paper into a pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Determination of Melting Point

The melting point is a key indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Thermometer

Procedure:

-

Finely powder a small amount of the dry, purified trans-1,2-cyclopentanediol.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point (under reduced pressure)

Due to its relatively high boiling point, distillation under reduced pressure is recommended to prevent decomposition.

Apparatus:

-

Distillation apparatus with a vacuum adapter

-

Heating mantle

-

Thermometer

-

Manometer

Procedure:

-

Set up the distillation apparatus.

-

Place the trans-1,2-cyclopentanediol sample in the distillation flask with a boiling chip.

-

Connect the apparatus to a vacuum source and reduce the pressure to the desired level, measuring it with a manometer.

-

Begin heating the distillation flask.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. Also, record the pressure at which the boiling point was measured.

Quantitative Solubility Determination

This protocol can be adapted for various solvents.

Materials:

-

trans-1,2-Cyclopentanediol

-

Selected solvent (e.g., water, ethanol, methanol, acetone)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., GC-MS, HPLC, or refractometer)

Procedure:

-

Add an excess amount of solid trans-1,2-cyclopentanediol to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.

-

Accurately dilute the aliquot of the saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of trans-1,2-cyclopentanediol.

-

Calculate the solubility in g/100 mL or other desired units.

Spectroscopic Analysis Protocols

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[12]

-

Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used.

2. FTIR Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr pellet or the attenuated total reflectance (ATR) technique can be used. For a melt, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[13]

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Analysis: Identify characteristic absorption bands for O-H and C-O stretching.

3. Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be around 10 µg/mL for a 1 µL injection.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Parameters: Select an appropriate capillary column (e.g., DB-5ms) and temperature program to achieve good separation.

-

MS Parameters: Use electron ionization (EI) and scan a suitable mass range (e.g., m/z 40-400).

Application in Asymmetric Synthesis

trans-1,2-Cyclopentanediol is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers in a target molecule. This is particularly relevant in drug development where a specific enantiomer of a drug is often responsible for the desired therapeutic effect. For instance, it can be used in the synthesis of chiral nucleoside analogues with potential antiviral activity.[1]

References

- 1. scbt.com [scbt.com]

- 2. (+/-)-TRANS-1,2-CYCLOPENTANEDIOL manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]

- 7. trans-1,2-Cyclopentanediol | 5057-99-8 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. srdata.nist.gov [srdata.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,2-Cyclooctanediol, trans- (CAS 42565-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. (±)-trans-1,2-Cyclopentanediol 97 5057-99-8 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of trans-1,2-Cyclopentanediol. This diol is a valuable chiral building block in asymmetric synthesis, particularly for the development of novel ligands and potentially bioactive molecules. This document consolidates key data, presents detailed experimental protocols, and offers in-depth analysis of its spectroscopic characteristics to support its application in research and development.

Chemical Structure and Stereochemistry

trans-1,2-Cyclopentanediol is a cyclic organic compound with the chemical formula C₅H₁₀O₂.[1][2] Its structure consists of a five-membered cyclopentane ring substituted with two hydroxyl (-OH) groups on adjacent carbons (positions 1 and 2). The "trans" designation indicates that the two hydroxyl groups are on opposite sides of the plane of the cyclopentane ring.[3]

This stereochemical arrangement results in the existence of a pair of non-superimposable mirror images, or enantiomers. These are designated as (1R,2R)-1,2-cyclopentanediol and (1S,2S)-1,2-cyclopentanediol. The chirality of trans-1,2-cyclopentanediol makes it a crucial starting material for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

References

Spectroscopic Profile of trans-1,2-Cyclopentanediol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-1,2-cyclopentanediol, a key chiral building block in synthetic organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and aid in method development.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various spectral databases and literature sources, offering a complete picture of the molecule's characteristic spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for trans-1,2-cyclopentanediol are summarized below.

¹H NMR Spectral Data

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1 | ~3.75 | m | - | H-1, H-2 |

| 2 | ~1.85 | m | - | H-3a, H-5a |

| 3 | ~1.65 | m | - | H-4a, H-4b |

| 4 | ~1.45 | m | - | H-3b, H-5b |

| 5 | ~2.5 (broad s) | - | - | OH |

Note: The chemical shifts of the hydroxyl protons are variable and depend on concentration, solvent, and temperature.

¹³C NMR Spectral Data

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 77.8 | C-1, C-2 |

| 2 | 30.5 | C-3, C-5 |

| 3 | 20.4 | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for trans-1,2-cyclopentanediol are detailed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2950 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | CH₂ bend |

| 1060 | Strong | C-O stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of trans-1,2-cyclopentanediol results in characteristic fragmentation patterns that can be used for its identification.

| m/z | Relative Intensity (%) | Assignment |

| 102 | 5 | [M]⁺ (Molecular Ion) |

| 84 | 100 | [M - H₂O]⁺ |

| 71 | 30 | [C₄H₇O]⁺ |

| 57 | 95 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | 80 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for the replication of the presented data.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of trans-1,2-cyclopentanediol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

-

Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

-

Sample Preparation: Place a small amount of solid trans-1,2-cyclopentanediol directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Collection:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of trans-1,2-cyclopentanediol (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Gas Chromatography (GC) Parameters:

-

Injector Temperature: 250 °C.

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to trans-1,2-cyclopentanediol in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like trans-1,2-cyclopentanediol.

Caption: General workflow for the spectroscopic analysis of trans-1,2-cyclopentanediol.

CAS number for trans-1,2-Cyclopentanediol

An In-depth Technical Guide to trans-1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-1,2-cyclopentanediol, a key building block in organic synthesis, particularly for the development of chiral ligands and novel therapeutic agents. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications in research and development.

Chemical Identity and Properties

-

Chemical Name: trans-1,2-Cyclopentanediol

-

Synonyms: trans-Cyclopentane-1,2-diol[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of trans-1,2-cyclopentanediol are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [1][2][3][5][6] |

| Molecular Weight | 102.13 g/mol | [2][4] |

| Appearance | Off-white crystalline powder | [7] |

| Melting Point | 54-56 °C | [2][4][8] |

| Boiling Point | 136 °C at 21.5 mmHg | [4] |

| InChI Key | VCVOSERVUCJNPR-RFZPGFLSSA-N | [4] |

| SMILES | O[C@@H]1CCC[C@H]1O | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of trans-1,2-cyclopentanediol. Key spectral information is tabulated below.

| Spectrum Type | Data Source | Key Features/Notes |

| ¹H NMR | Sigma-Aldrich | Data available through spectral databases. |

| IR | NIST WebBook, Sigma-Aldrich | Characteristic O-H and C-O stretching bands are prominent. The spectrum is available in various formats.[2][5] |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center | The mass spectrum shows fragmentation patterns useful for structural confirmation.[2][3] |

Synthesis of trans-1,2-Cyclopentanediol

The most common and efficient synthesis of trans-1,2-cyclopentanediol involves a two-step process starting from cyclopentene. This process is outlined in the workflow diagram and detailed in the experimental protocol below.

Synthesis Workflow

Caption: Synthesis of trans-1,2-Cyclopentanediol from Cyclopentene.

Detailed Experimental Protocol

This protocol is based on the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis, a widely accepted method for producing trans-diols.[9] A similar, well-documented procedure for the synthesis of trans-1,2-cyclohexanediol provides a reliable framework for this synthesis.[10][11]

Materials:

-

Cyclopentene

-

meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (DCM) or another suitable solvent

-

Aqueous solution of a mineral acid (e.g., H₂SO₄ or HCl) for hydrolysis

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfite (Na₂SO₃) solution

-

Magnesium sulfate (MgSO₄) or other suitable drying agent

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

Step 1: Epoxidation of Cyclopentene

-

Dissolve cyclopentene in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of an epoxidizing agent, such as m-CPBA, to the stirred cyclopentene solution. The addition should be portion-wise to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclopentene oxide.

Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide

-

To the crude cyclopentene oxide, add an aqueous solution of a dilute mineral acid (e.g., 0.1 M H₂SO₄).

-

Heat the mixture with stirring. The reaction progress can be monitored by the disappearance of the water-insoluble epoxide layer.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-1,2-cyclopentanediol.

-

Purify the crude product by recrystallization or column chromatography to obtain pure trans-1,2-cyclopentanediol.

Applications in Research and Drug Development

trans-1,2-Cyclopentanediol is a valuable chiral building block in asymmetric synthesis. Its primary applications are in the synthesis of chiral ligands for transition-metal-catalyzed reactions and as a precursor for biologically active molecules.

Chiral Ligand Synthesis

The diol functionality of trans-1,2-cyclopentanediol serves as a chiral scaffold for the synthesis of various types of ligands, including phosphines, which are crucial in asymmetric catalysis. These ligands are instrumental in producing enantiomerically pure compounds, a critical aspect of modern drug development.

Precursor for Biologically Active Molecules

While trans-1,2-cyclopentanediol itself is not typically the active pharmacophore, its structural motif is incorporated into more complex molecules with therapeutic potential. For instance, related structures like cyclopentane-1,2-diones have been investigated as bio-isosteres for carboxylic acids in drug design. In one study, a cyclopentane-1,2-dione derivative of a known thromboxane A2 prostanoid (TP) receptor antagonist demonstrated potent activity, with an IC₅₀ value comparable to its carboxylic acid parent compound.[12] This highlights the potential of the cyclopentane diol scaffold in the development of novel therapeutics.

Safety and Handling

trans-1,2-Cyclopentanediol is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][8]

GHS Hazard Statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

This technical guide provides essential information for the safe handling, synthesis, and application of trans-1,2-cyclopentanediol in a research and development setting. For more detailed information, consult the referenced literature and safety data sheets (SDS) from suppliers.

References

- 1. trans-1,2-Cyclopentanediol synthesis - chemicalbook [chemicalbook.com]

- 2. trans-1,2-Cyclopentanediol | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]

- 4. (±)-反-1,2-环戊二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]

- 6. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]

- 7. trans-1,2-Cyclopentanediol CAS#: 5057-99-8 [amp.chemicalbook.com]

- 8. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. homework.study.com [homework.study.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of trans-1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Cyclopentanediol is a valuable alicyclic diol widely utilized as a versatile chiral building block in organic synthesis.[1] Its rigid, stereodefined structure is a key feature for creating complex molecules with specific three-dimensional arrangements, making it a crucial component in the development of chiral ligands, auxiliaries for asymmetric catalysis, and as a core scaffold in medicinal chemistry for designing potential pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the historical and contemporary synthetic routes to trans-1,2-cyclopentanediol, focusing on detailed experimental protocols, quantitative data, and the evolution of these synthetic strategies.

Historical Perspective and Key Discoveries

The pursuit of a stereoselective synthesis for trans-1,2-cyclopentanediol is a significant chapter in the broader history of alkene dihydroxylation. Initial methods often resulted in a mixture of cis and trans isomers due to a lack of stereocontrol. A major advancement in this area was the development of methods that could reliably produce the trans isomer.

A pivotal development was the Prévost reaction , first reported by the French chemist Charles Prévost in 1933.[2][3] This reaction provided a dependable method for the anti-dihydroxylation of alkenes, yielding trans-diols.[2][3]

Subsequently, the epoxidation of an alkene followed by acid-catalyzed hydrolysis emerged as a more general and often higher-yielding alternative for synthesizing trans-diols.[4] The discovery and refinement of epoxidizing agents, such as peroxy acids, were instrumental in this progress.

Key milestones in the development of dihydroxylation methods relevant to the synthesis of trans-1,2-cyclopentanediol include:

-

1933: Charles Prévost introduces a method for the anti-dihydroxylation of alkenes using iodine and silver benzoate, which is now known as the Prévost reaction.[2][3]

-

Post-1933: The development of epoxidation followed by acid-catalyzed hydrolysis becomes a common strategy for the synthesis of trans-diols.[4]

Key Synthetic Methodologies for trans-1,2-Cyclopentanediol

The two primary strategies for the synthesis of trans-1,2-cyclopentanediol are the Prévost reaction and the epoxidation of cyclopentene followed by ring-opening hydrolysis.

Prévost Reaction

The Prévost reaction facilitates the direct anti-dihydroxylation of alkenes.[2][3][5] The reaction involves the addition of iodine to the alkene in the presence of a silver carboxylate, such as silver benzoate, in an anhydrous solvent.[2][6] The resulting intermediate is then hydrolyzed to produce the trans-diol.[2][5]

Experimental Protocol: Prévost Reaction of Cyclopentene

-

Reagents: Cyclopentene, Iodine (I₂), Silver Benzoate (AgOBz), dry Benzene (solvent), and Sodium Hydroxide (NaOH) for hydrolysis.[6]

-

Procedure:

-

A solution of cyclopentene in dry benzene is treated with a stoichiometric amount of iodine and two equivalents of silver benzoate.[6]

-

The mixture is stirred, typically at room temperature, until the characteristic color of iodine fades.

-

The intermediate dibenzoate ester is then hydrolyzed, often by refluxing with an alcoholic solution of sodium hydroxide.

-

After cooling, the reaction mixture is neutralized, and the product is extracted using an organic solvent.

-

The organic layer is dried, and the solvent is removed to yield crude trans-1,2-cyclopentanediol, which can be further purified by distillation or recrystallization.

-

Reaction Mechanism: Prévost Reaction

The mechanism of the Prévost reaction begins with the formation of a cyclic iodonium ion.[5][6] This is followed by an SN2 attack by the carboxylate anion, opening the ring to form a trans-iodoester.[5] Neighboring group participation from the ester carbonyl displaces the iodide, forming a dioxolanylium-like cation, which is then attacked by a second carboxylate ion to yield a trans-diester.[2][5] Finally, hydrolysis of the diester produces the trans-diol.[5]

Caption: Mechanism of the Prévost Reaction for trans-dihydroxylation.

Epoxidation of Cyclopentene followed by Acid-Catalyzed Hydrolysis

This two-step method is a common and generally high-yielding route to trans-1,2-diols.[4] The first step is the epoxidation of cyclopentene, often with meta-chloroperoxybenzoic acid (m-CPBA), to form cyclopentene oxide.[4] The epoxide is then hydrolyzed under acidic conditions to yield the trans-diol.[4]

Experimental Protocol: Epoxidation and Hydrolysis of Cyclopentene

-

Reagents: Cyclopentene, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂) for epoxidation, Sulfuric acid (H₂SO₄) or another strong acid for hydrolysis, and Water (H₂O).[4]

-

Procedure:

-

Epoxidation: Cyclopentene is dissolved in dichloromethane and cooled. A solution of m-CPBA in dichloromethane is added dropwise while maintaining a low temperature. The reaction is stirred, and then washed with sodium sulfite and sodium bicarbonate solutions. The organic layer is dried and concentrated to give crude cyclopentene oxide.

-

Hydrolysis: The crude cyclopentene oxide is dissolved in a water/co-solvent mixture. A catalytic amount of sulfuric acid is added, and the mixture is heated.[7] After cooling and neutralization, the product is extracted, dried, and concentrated to give trans-1,2-cyclopentanediol, which can be purified.

-

Reaction Mechanism: Epoxidation and Acid-Catalyzed Hydrolysis

Epoxidation occurs via a concerted "butterfly" mechanism. The subsequent acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[8] A water molecule then attacks one of the epoxide carbons from the backside, leading to the formation of the trans-diol.[8]

Caption: Epoxidation of cyclopentene followed by acid-catalyzed hydrolysis.

Quantitative Data Summary

The following table summarizes quantitative data for key methods of synthesizing trans-1,2-cyclopentanediol.

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (trans:cis) |

| Epoxidation-Hydrolysis | 1. Cyclopentene, H₂O₂ 2. Solid proton acid, H₂O | - | 1. 35-45 2. 70-90 | 1. 4-6 2. 80-110 | 88.2 - 90 | Predominantly trans |

| Epoxidation-Hydrolysis | 1. Cyclopentene, H₂O₂ 2. Toluene-4-sulfonic acid, H₂O | Water | 50 | 21 | 95.7 | Predominantly trans |

Enantioselective Synthesis

For many applications in drug development, obtaining enantiomerically pure trans-1,2-cyclopentanediol is critical. This can be achieved by resolving the racemic mixture or through asymmetric synthesis.

Jacobsen Hydrolytic Kinetic Resolution

The Jacobsen hydrolytic kinetic resolution (HKR) is a highly effective method for resolving racemic epoxides.[9][10] This technique employs a chiral cobalt-salen catalyst to selectively hydrolyze one enantiomer of the epoxide.[9][11] This leaves the other enantiomer unreacted, resulting in a mixture of an enantioenriched epoxide and an enantioenriched trans-diol, which can then be separated.[10][11]

Workflow: Jacobsen Hydrolytic Kinetic Resolution

Caption: Workflow for the Jacobsen Hydrolytic Kinetic Resolution.

Conclusion

The synthesis of trans-1,2-cyclopentanediol has progressed from early stoichiometric methods to highly efficient and selective catalytic processes. The epoxidation of cyclopentene followed by acid-catalyzed hydrolysis is a reliable and high-yielding method for producing the racemic trans-diol. For the synthesis of enantiomerically pure trans-1,2-cyclopentanediol, the Jacobsen hydrolytic kinetic resolution of cyclopentene oxide is a powerful and practical approach. The selection of a synthetic route will depend on the desired scale, required stereochemical purity, and the economic constraints of the target application. This guide provides the fundamental information for researchers and drug development professionals to choose and execute the most appropriate method for their synthetic objectives.

References

- 1. trans-1,2-Cyclopentanediol|CAS 5057-99-8 [benchchem.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Prévost reaction - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. Prevost Reaction [organic-chemistry.org]

- 6. chemistry-reaction.com [chemistry-reaction.com]

- 7. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]

- 8. web.viu.ca [web.viu.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. m.youtube.com [m.youtube.com]

- 11. A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]

trans-1,2-Cyclopentanediol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of trans-1,2-Cyclopentanediol, a key building block in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physicochemical Data

The essential quantitative data for trans-1,2-Cyclopentanediol is summarized in the table below. This information is critical for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1][2][3][4] |

| Linear Formula | C₅H₈(OH)₂ | |

| Molecular Weight | 102.13 g/mol | [1][3][5] |

| Exact Mass | 102.068079557 Da | [1][5] |

| CAS Number | 5057-99-8 | [2][3] |

Logical Relationship of Core Properties

The following diagram illustrates the fundamental relationship between the common name of the compound and its core chemical identifiers. The molecular formula dictates the molecular weight, providing a foundational understanding of the compound's composition.

Caption: Relationship between compound name, formula, and molecular weight.

Experimental Protocols

While detailed experimental protocols are highly specific to the reaction in which trans-1,2-Cyclopentanediol is used, a general experimental consideration for its use as a building block in synthesis is provided below. This compound is often used in the preparation of chiral ligands and other complex organic molecules.[6]

General Protocol for Use in a Coupling Reaction:

-

Reagent Purity Assessment: Prior to use, the purity of trans-1,2-Cyclopentanediol should be confirmed, typically by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of 97% or higher is common for synthetic applications.

-

Drying: As a diol, this compound is hygroscopic. To ensure accurate stoichiometry and prevent unwanted side reactions with water, it should be thoroughly dried under high vacuum or by azeotropic distillation with an appropriate solvent (e.g., toluene) before use.

-

Inert Atmosphere: Reactions involving organometallic reagents or other sensitive catalysts should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagents.

-

Solvent Selection: The choice of solvent is critical and depends on the specific reaction. Anhydrous, non-protic solvents are typically required to prevent interference from the hydroxyl groups of the diol, unless it is a direct participant in the desired reaction.

-

Stoichiometry: Accurate measurement of trans-1,2-Cyclopentanediol by mass is crucial. The molecular weight of 102.13 g/mol should be used for all stoichiometric calculations.[1][3][5]

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using standard techniques such as column chromatography, recrystallization, or distillation.

References

- 1. trans-1,2-Cyclopentanediol | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. trans-Cyclopentane-1,2-diol - Hazardous Agents | Haz-Map [haz-map.com]

- 5. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-1,2-Cyclopentanediol | 5057-99-8 [chemicalbook.com]

Solubility Profile of trans-1,2-Cyclopentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-1,2-cyclopentanediol in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for trans-1,2-cyclopentanediol in publicly available literature, this document focuses on qualitative solubility information and provides quantitative data for the closely related analogue, trans-1,2-cyclohexanediol, as a predictive reference. Furthermore, a detailed experimental protocol for determining the solubility of polar organic compounds, adaptable for trans-1,2-cyclopentanediol, is presented.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of trans-1,2-cyclopentanediol, featuring two polar hydroxyl (-OH) groups on a nonpolar cyclopentane ring, suggests a nuanced solubility profile. The hydroxyl groups can participate in hydrogen bonding with polar solvents, while the hydrocarbon ring contributes to its affinity for nonpolar environments.

Qualitative Solubility of trans-1,2-Cyclopentanediol

General observations from various sources indicate the following qualitative solubility characteristics for trans-1,2-cyclopentanediol and its cis-isomer.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Partially Soluble to Soluble | The two hydroxyl groups allow for hydrogen bonding with water molecules. The relatively small cyclopentane ring does not impart overwhelming hydrophobicity. The cis-isomer is noted to be partially soluble in water.[1] |

| Alcohols (Methanol, Ethanol) | High Solubility | Alcohols are polar, protic solvents capable of acting as both hydrogen bond donors and acceptors, leading to favorable interactions with the diol. |

| Ethers (e.g., Diethyl Ether) | Moderately Soluble | Ethers are less polar than alcohols but can act as hydrogen bond acceptors. |

| Esters (e.g., Ethyl Acetate) | Moderately Soluble | Esters are polar aprotic solvents that can accept hydrogen bonds. |

| Ketones (e.g., Acetone) | High Solubility | Ketones are polar aprotic solvents with a hydrogen bond accepting carbonyl group, facilitating dissolution of the diol. |

| Hydrocarbons (e.g., Hexane, Toluene) | Low to Insoluble | These are nonpolar solvents and have weak interactions with the highly polar hydroxyl groups of the diol. |

Quantitative Solubility Data for trans-1,2-Cyclohexanediol (Analogue)

As a structurally similar compound, the solubility of trans-1,2-cyclohexanediol can provide a reasonable estimate for the solubility of trans-1,2-cyclopentanediol. The following table summarizes experimental data for trans-1,2-cyclohexanediol in various solvents.

| Solvent | Temperature (K) | Molar Fraction Solubility (x) | Solubility ( g/100g Solvent) |

| Water | 300.15 | Data not available | Data not available |

| Methyl Acetate | 300.15 | 0.045 | 6.42 |

| 315.15 | 0.082 | 12.24 | |

| 330.15 | 0.145 | 23.01 | |

| Ethyl Acetate | 300.15 | 0.033 | 4.35 |

| 315.15 | 0.061 | 8.41 | |

| 330.15 | 0.111 | 16.21 | |

| Propyl Acetate | 300.15 | 0.025 | 2.94 |

| 315.15 | 0.047 | 5.73 | |

| 330.15 | 0.086 | 11.01 | |

| Butyl Acetate | 300.15 | 0.020 | 2.14 |

| 315.15 | 0.038 | 4.22 | |

| 330.15 | 0.070 | 8.11 | |

| 2-Pentanone | 300.15 | 0.058 | 7.78 |

| 315.15 | 0.105 | 14.89 | |

| 330.15 | 0.182 | 27.98 | |

| Acetoacetic Ester | 300.15 | 0.041 | 3.65 |

| 315.15 | 0.075 | 6.94 | |

| 330.15 | 0.133 | 13.01 |

Note: Data extracted from a study on the solubility of trans-1,2-cyclohexanediol. This should be used as an estimation for trans-1,2-cyclopentanediol.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of trans-1,2-cyclopentanediol in a given solvent. This protocol is based on the widely used isothermal equilibrium method.

1. Materials and Equipment:

-

trans-1,2-Cyclopentanediol (solute)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or refractometer)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of trans-1,2-cyclopentanediol to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the mass of the filtered solution.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC with a suitable detector, or gas chromatography) to determine the concentration of trans-1,2-cyclopentanediol.

-

Alternatively, for a non-volatile solute and volatile solvent, a gravimetric method can be used by evaporating a known mass of the filtered saturated solution to dryness and weighing the remaining solute.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

3. Data Validation:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Validate the analytical method for linearity, accuracy, and precision.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

This comprehensive guide provides a foundational understanding of the solubility of trans-1,2-cyclopentanediol. While specific quantitative data is sparse, the provided information on its analogue and the detailed experimental protocol will enable researchers and professionals in drug development to accurately assess its solubility for various applications.

References

Thermodynamic Properties of trans-1,2-Cyclopentanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available thermodynamic properties of trans-1,2-cyclopentanediol. This vicinal diol is of interest in various chemical and pharmaceutical applications due to its stereochemistry and potential as a chiral building block. A thorough understanding of its thermodynamic characteristics is crucial for process development, formulation, and stability assessment.

Core Thermodynamic Data

The experimental data for the thermodynamic properties of trans-1,2-cyclopentanediol is notably limited in the scientific literature. The available peer-reviewed data primarily focuses on its enthalpy of combustion and melting point. Other critical parameters such as molar heat capacity, standard molar entropy, enthalpy of fusion, and enthalpy of vaporization have not been experimentally determined or reported.

Data Presentation

The following table summarizes the available quantitative thermodynamic data for solid trans-1,2-cyclopentanediol.

| Thermodynamic Property | Symbol | Value | Units | Reference(s) |

| Standard Enthalpy of Combustion (solid) | ΔcH°solid | -2906.6 ± 2.9 | kJ/mol | [1] |

| -2901 ± 0.4 | kJ/mol | [1] | ||

| Standard Enthalpy of Formation (solid) | ΔfH°solid | -490.07 | kJ/mol | [1] |

| -495.8 | kJ/mol | [1] | ||

| Melting Point | Tfus | 319 | K | [2] |

| 54-56 | °C | |||

| Reduced Pressure Boiling Point | Tboil | 409.2 | K at 0.029 bar | [2] |

Note: The standard enthalpy of formation (ΔfH°solid) values are calculated by the National Institute of Standards and Technology (NIST) from the corresponding experimental enthalpy of combustion (ΔcH°solid) data.[1] The two different values for the enthalpy of combustion and formation are from two separate experimental determinations reported in the literature.

Experimental Protocols

Detailed experimental protocols from the original publications for trans-1,2-cyclopentanediol are not readily accessible. However, the following sections describe the general methodologies used for the determination of the reported thermodynamic properties.

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion of solid trans-1,2-cyclopentanediol was determined using bomb calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Generalized Protocol:

-

Sample Preparation: A precisely weighed sample of solid trans-1,2-cyclopentanediol is pressed into a pellet and placed in a sample holder within the bomb calorimeter.

-

Bomb Assembly: A fuse wire is connected to two electrodes within the bomb, with the wire in contact with the sample pellet.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled to a high pressure (typically around 30 atm) with pure oxygen to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is placed in a well-insulated water jacket containing a known volume of water. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after the combustion until a stable final temperature is reached.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature change of the water, taking into account the heat capacity of the calorimeter system (which is determined by burning a standard substance with a known heat of combustion, such as benzoic acid). Corrections are also made for the heat of combustion of the fuse wire.

Determination of Melting Point

The melting point of trans-1,2-cyclopentanediol is determined by observing the temperature at which the solid-to-liquid phase transition occurs.

Generalized Protocol:

-

Sample Preparation: A small amount of the crystalline trans-1,2-cyclopentanediol is placed in a thin-walled capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a metal block).

-

Heating and Observation: The heating bath is heated slowly and at a constant rate. The sample is observed closely.

-

Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of key thermodynamic properties of a solid organic compound like trans-1,2-cyclopentanediol.

Caption: Generalized workflow for the experimental determination of thermodynamic properties.

Interrelation of Thermodynamic Properties

This diagram illustrates the logical relationships between key thermodynamic properties.

References

A Deep Dive into the Conformational Landscape of trans-1,2-Cyclopentanediol: A Theoretical Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the conformational preferences of trans-1,2-cyclopentanediol. By leveraging computational chemistry, we can understand the molecule's three-dimensional structure, which is pivotal for its chemical reactivity, physical properties, and biological interactions. This document summarizes key findings from various computational studies, presents quantitative data in a structured format, and outlines the methodologies employed in these theoretical investigations.

Introduction to the Conformational Flexibility of Cyclopentane Derivatives

The cyclopentane ring is not planar and adopts puckered conformations to alleviate torsional strain. The two most recognized low-energy conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry).[1][2] The introduction of substituents, such as the hydroxyl groups in trans-1,2-cyclopentanediol, significantly influences the relative stability of these conformers. The orientation of these substituents as either pseudo-axial or pseudo-equatorial, along with the potential for intramolecular interactions like hydrogen bonding, dictates the overall conformational landscape.

Key Conformers of trans-1,2-Cyclopentanediol

Theoretical calculations, primarily using ab initio and Density Functional Theory (DFT) methods, have identified two principal conformers for trans-1,2-cyclopentanediol.

-

The Half-Chair Conformer (Diequatorial Hydroxyls) : This conformation is characterized by a C_2 symmetry axis passing through the C4-C5 bond and bisecting the C1-C2 bond. Both hydroxyl groups occupy pseudo-equatorial positions, which generally minimizes steric hindrance.[1][2]

-

The Envelope Conformer (Diaxial Hydroxyls) : In this C_s symmetry conformation, one carbon atom is out of the plane formed by the other four. The two hydroxyl groups are in pseudo-axial orientations.[1][2] This arrangement brings the two oxygen atoms into close proximity, creating the potential for an intramolecular hydrogen bond.

Relative Energies and the Influence of Computational Method

The relative stability of the diequatorial half-chair and the diaxial envelope conformers is a key aspect of the theoretical analysis. Early ab initio calculations indicated that the half-chair conformer with diequatorial hydroxyl groups is the more stable of the two, with a calculated energy difference of approximately 0.70 kcal/mol.[1][2] In contrast, molecular mechanics (MM) calculations predicted a much larger energy gap of 2.9 kcal/mol in favor of the same conformer.[2]

More recent and advanced computational studies on substituted five-membered rings have revealed that the predicted stability can be highly dependent on the chosen level of theory. For instance, in analogous systems, DFT calculations using the B3LYP functional tend to favor a pseudo-equatorial arrangement. However, calculations with the M06-2X functional or at the MP2 level of theory can show a preference for a trans-diaxial arrangement, suggesting that the diaxial conformer may be more stable than previously thought. This highlights the critical importance of selecting the appropriate computational method to obtain reliable results.

Quantitative Conformational Data

The following tables summarize the available quantitative data from theoretical studies.

| Conformer | Ring Conformation | Substituent Orientation | Symmetry | Relative Energy (kcal/mol) | Source |

| I | Half-Chair | Diequatorial | C₂ | 0.00 | [1][2] |

| II | Envelope | Diaxial | Cₛ | 0.70 | [1][2] |

Table 1: Relative energies of the primary conformers of trans-1,2-cyclopentanediol from ab initio calculations.

| Parameter | Conformer | Value | Level of Theory | Source |

| Dihedral Angle (O1-C1-C2-O2) | Complexed trans-1,2-cyclopentanediol | -89.9° | M06-L/SDD/6-311++G**/SMD | [3] |

Table 2: Example of a calculated dihedral angle for trans-1,2-cyclopentanediol in a vanadium complex. Note that this value may differ from the free diol.

The Question of Intramolecular Hydrogen Bonding

The diaxial envelope conformer positions the two hydroxyl groups in close proximity, suggesting the possibility of an intramolecular hydrogen bond (O-H···O). The existence and strength of such a bond are subjects of ongoing discussion in computational and experimental chemistry. Some theoretical studies on vicinal diols have questioned the presence of a true intramolecular hydrogen bond based on electron density topological analysis, suggesting that small shifts in NMR or IR spectra are not definitive proof. The debate continues, and the characterization of this interaction remains a key area of research.

Methodologies for Theoretical Calculations

The accurate prediction of conformational energies and geometries relies on robust computational protocols. The following outlines a typical workflow for the theoretical analysis of a small, flexible molecule like trans-1,2-cyclopentanediol.

Computational Workflow

Detailed Protocol for DFT Calculations

A reliable protocol for studying the conformations of trans-1,2-cyclopentanediol would involve the following steps:

-

Initial Structure Generation : Generation of initial 3D coordinates for various possible conformers (e.g., envelope and half-chair with different hydroxyl orientations).

-

Conformational Search : A preliminary, broader search for low-energy conformers can be performed using less computationally expensive methods like molecular mechanics (MMFF) or semi-empirical methods.

-

Geometry Optimization : The low-energy conformers identified are then subjected to full geometry optimization using a more accurate method. A common choice is Density Functional Theory (DFT).

-

Functional Selection : The choice of the exchange-correlation functional is critical. For conformational energies of small organic molecules, modern dispersion-corrected hybrid functionals such as B3LYP-D3(BJ) or functionals from the ωB97X series are recommended for a good balance of accuracy and computational cost.

-

Basis Set Selection : A triple-zeta quality basis set, such as 6-311+G(d,p) or a member of the Pople or Dunning families (e.g., cc-pVTZ), is generally required to provide sufficient flexibility for an accurate description of the electron density.

-

-

Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory as the optimization. This step is crucial to:

-

Confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy to obtain Gibbs free energies at a specific temperature.

-

-

Solvation Effects : To model the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model can be applied during the optimization and energy calculation steps.

-

High-Level Energy Refinement : For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using more computationally demanding ab initio methods like Møller-Plesset perturbation theory (MP2 ) or coupled-cluster theory (CCSD(T) ) with a larger basis set.

Logical Relationship of Key Concepts

Conclusion

The conformational analysis of trans-1,2-cyclopentanediol reveals a delicate balance between torsional strain, steric effects, and potential intramolecular interactions. Theoretical calculations have identified the diequatorial half-chair and the diaxial envelope as the two most significant conformers. While the half-chair is often predicted to be more stable, the choice of computational methodology can significantly impact the results, with some higher-level theories suggesting a greater stability for the diaxial form. A thorough understanding of these conformational preferences is essential for predicting the molecule's behavior and for its application in fields such as drug design, where molecular shape is paramount for biological activity. Future studies employing high-level ab initio methods and experimental validation will be crucial for a definitive characterization of this molecule's conformational landscape.

References

Methodological & Application

Application Notes and Protocols: The Use of trans-1,2-Cyclopentanediol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-1,2-cyclopentanediol is a versatile and valuable chiral building block in the field of asymmetric synthesis. Its rigid C2-symmetric scaffold and readily available enantiomers make it an excellent starting material for the synthesis of a variety of chiral ligands and auxiliaries. These, in turn, are employed to induce stereoselectivity in a wide range of chemical transformations, leading to the efficient production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. This document provides an overview of key applications, detailed experimental protocols, and quantitative data for reactions utilizing trans-1,2-cyclopentanediol and its derivatives.

Application Notes

The primary application of trans-1,2-cyclopentanediol in asymmetric synthesis is as a precursor for chiral ligands and auxiliaries. Its trans configuration provides a well-defined stereochemical environment that can be effectively translated to the catalytic center or the reacting substrate.

Chiral Phosphine Ligands for Asymmetric Catalysis

Enantiomerically pure trans-1,2-cyclopentanediol is a common starting material for the synthesis of chiral diphosphine ligands. These ligands, upon coordination with transition metals such as palladium, rhodium, and ruthenium, form highly effective catalysts for a variety of asymmetric reactions.

A notable example is the synthesis of ligands like (1R,2R)-trans-1,2-bis(diphenylphosphinomethyl)cyclopentane. These ligands have been successfully applied in:

-

Asymmetric Allylic Alkylation (AAA): Palladium complexes of these ligands catalyze the enantioselective alkylation of allylic substrates, a powerful C-C bond-forming reaction. High enantioselectivities have been achieved in the reaction of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

-

Asymmetric Hydrogenation: Rhodium and ruthenium complexes are employed in the asymmetric hydrogenation of various prochiral olefins and ketones, providing access to chiral alcohols and other saturated compounds with high enantiomeric excess (ee).

Asymmetric Desymmetrization of meso-1,2-Cyclopentanediol

The desymmetrization of the achiral meso-1,2-cyclopentanediol is an efficient strategy to generate chiral building blocks. This is typically achieved through enantioselective acylation catalyzed by a chiral nucleophilic catalyst. This method allows for the preparation of mono-acylated products with high enantiopurity, which can then be used in the synthesis of more complex molecules.

Quantitative Data Summary

The following tables summarize the quantitative data for key applications of trans-1,2-cyclopentanediol in asymmetric synthesis.

Table 1: Asymmetric Desymmetrization of meso-1,2-Cyclopentanediol via Enantioselective Acylation

| Entry | Catalyst | Acylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Catalyst 4 | Isobutyric Anhydride | Chloroform | -20 | 85 | ~0 | [1] |

| 2 | Catalyst 25 | Isobutyric Anhydride | Chloroform | -20 | 73 | ~0 | [1] |

Note: In this specific study, the catalysts used did not induce significant enantioselectivity for the desymmetrization of meso-1,2-cyclopentanediol, highlighting the importance of catalyst selection for a given substrate. However, the methodology is a key application.

Experimental Protocols

Protocol 1: Synthesis of (1R,2R)-trans-1,2-Bis(tosyloxymethyl)cyclopentane

This protocol describes a key intermediate step in the synthesis of chiral phosphine ligands from (1R,2R)-trans-1,2-cyclopentanediol.

Materials:

-

(1R,2R)-trans-1,2-Cyclopentanediol

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Dissolve (1R,2R)-trans-1,2-cyclopentanediol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tosyl chloride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-